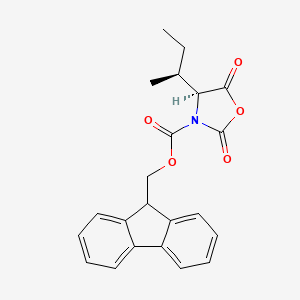

Fmoc-ile-N-carboxyanhydride

Vue d'ensemble

Description

Fmoc-ile-N-carboxyanhydride is a heterocyclic organic compound . It is also known as fmoc-L-isoleucine N-carboxy anhydride, Fmoc-lle-NCA, NALPHA-9-Fluorenylmethoxycarbonyl-L-isoleucine N-carboxylic anhydride, FMOC-ISOLEUCINE-NCA, FMOC-ILE-NCA, and (S)-(9H-fluoren-9-yl)methyl 4-sec-butyl-2,5-dioxooxazolidine-3-carboxylate .

Synthesis Analysis

The preparation of synthetically versatile N-carboxyanhydrides (NCAs) directly from amino acids and CO2 using n-propylphosphonic anhydride has been reported .Chemical Reactions Analysis

Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Applications De Recherche Scientifique

Chiral Analysis of Amino Acids and Amines

- Fmoc-amino acid-N-carboxyanhydrides (Fmoc-AA-NCAs) have been used as precolumn reagents for the chiral analysis of asymmetric amines, including α-amino acid alkyl esters. These compounds allow for efficient separation of diastereomers arising from racemic amines and enable high sensitivity in fluorescent detection, achieving picomolar limits of enantiomeric excess detection (Pugnière et al., 1997).

Synthesis of β-Peptides

- The preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides has been detailed. This process involves diastereoselective amidomethylation and is suitable for large-scale preparation of Fmoc-β2hXaa-OH for β-peptide synthesis (Šebesta & Seebach, 2003).

Bio-Inspired Functional Materials

- Fmoc-modified amino acids and short peptides exhibit significant potential for the fabrication of functional materials due to their self-assembly features. They have been applied in areas like cell cultivation, bio-templating, drug delivery, and therapeutic properties, highlighting their versatility in biomedical applications (Tao et al., 2016).

Solid-Phase Peptide Synthesis

- Fmoc solid-phase peptide synthesis methodology has seen advancements with the introduction of various solid supports, linkages, and side chain protecting groups. These developments have enabled the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Synthesis of Peptide Alcohols

- Fmoc strategy has been effectively applied in the synthesis of peptide alcohols, illustrating the method's adaptability in creating a diverse range of peptide-based compounds (Hsieh, Wu, & Chen, 1998).

Mécanisme D'action

The Fmoc group is a base-labile protecting group used in organic synthesis . It is used as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Safety and Hazards

Orientations Futures

The remarkable rate acceleration of the cooperative covalent polymerization (CCP) of NCA offers a promising strategy for the efficient synthesis of polypeptide materials, since the fast kinetics outpaces various side reactions during the polymerization process . This accelerated polymerization enables the synthesis of polypeptides in the presence of an aqueous phase, which was otherwise challenging due to the water-induced degradation of monomers .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-4-[(2S)-butan-2-yl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-3-13(2)19-20(24)28-22(26)23(19)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3/t13-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDLNKUZTBFNOB-DJJJIMSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B3365939.png)